molecular formula C3H8N2O B12798588 Z-Ethyl-O,N,N-azoxymethane CAS No. 97869-39-1

Z-Ethyl-O,N,N-azoxymethane

Cat. No.: B12798588
CAS No.: 97869-39-1
M. Wt: 88.11 g/mol
InChI Key: MIJJGTDCQRHTPM-UHFFFAOYSA-N
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Description

Z-Ethyl-O,N,N-azoxymethane is an azoxyalkane compound characterized by its ethyl and methoxy substituents arranged in a specific stereochemical configuration (Z-ethyl-O,N,N). It is structurally related to nitrosodialkylamines but differs in its functional group arrangement, leading to distinct biochemical activation pathways and carcinogenic profiles. Studies have identified it as a potent carcinogen in rodent models, with organ-specific tumorigenicity observed in the colon and ileum .

Properties

CAS No.

97869-39-1

Molecular Formula

C3H8N2O

Molecular Weight

88.11 g/mol

IUPAC Name

ethyl-methylimino-oxidoazanium

InChI

InChI=1S/C3H8N2O/c1-3-5(6)4-2/h3H2,1-2H3

InChI Key

MIJJGTDCQRHTPM-UHFFFAOYSA-N

Canonical SMILES

CC[N+](=NC)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of Z-Ethyl-O,N,N-azoxymethane typically involves the reaction of ethylamine with nitrous acid, followed by oxidation. The reaction conditions must be carefully controlled to ensure the desired product is obtained. Industrial production methods are similar but are scaled up to produce larger quantities of the compound .

Chemical Reactions Analysis

Z-Ethyl-O,N,N-azoxymethane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The carcinogenic effects of Z-Ethyl-O,N,N-azoxymethane are primarily due to its ability to induce DNA mutations. After administration, the compound is metabolized into methylazoxymethanol by the enzyme CYP2E1. This metabolite then causes DNA mutations, leading to the activation of oncogenes like K-ras and the inactivation of tumor suppressor genes like p53 . These genetic changes result in uncontrolled cell proliferation and tumor formation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Azoxyalkanes share isomerism with nitrosodialkylamines but exhibit divergent biological effects due to differences in metabolic activation. Key analogs include:

  • Azoxymethane (AOM) : Methyl-substituted azoxyalkane.
  • Azoxyethane : Ethyl-substituted azoxyalkane.
  • Z-Methyl-O,N,N-azoxyethane : Methyl-ethyl hybrid with Z-configuration.
  • Nitrosodimethylamine (NDMA) and Nitrosodiethylamine (NDEA) : Nitrosamine analogs.

Tumorigenic Activity in Rodent Models

A comparative study in male F344 rats administered azoxyalkanes via drinking water revealed significant differences in tumorigenicity:

Table 1: Tumor Incidence by Compound
Compound Target Organs (Tumors) Dose (0.54 mM) Findings Notable Differences
Z-Ethyl-O,N,N-azoxymethane Colon, Ileum High incidence of intestinal tumors Shared colon/ileum specificity with AOM
Azoxymethane (AOM) Colon, Ileum, Kidney Kidney tumors at high dose Less potent than NDMA
Azoxyethane Esophagus, Nasal Cavity, Liver Unique esophageal/nasal tumors Similar potency to NDEA
Z-Methyl-O,N,N-azoxyethane Kidney, Liver Liver hemangiosarcomas Ethyl group linked to early mortality
Key Findings:
  • Ethyl vs. Methyl Substituents : Ethylazoxy compounds (e.g., this compound, azoxyethane) induced liver hemangiosarcomas and earlier mortality compared to methylazoxy analogs .
  • Organ Specificity : The ethyl group in azoxyethane led to esophageal/nasal tumors absent in this compound, suggesting stereochemical influences on target organ selection .
  • Potency Relative to Nitrosamines: Azoxyethane matched NDEA in carcinogenic activity, whereas AOM was significantly less potent than NDMA .

Metabolic Activation and Enzyme Interactions

Studies on AOM metabolism revealed that chronic ethanol consumption enhances its activation by liver microsomes, producing methylazoxymethanol—a genotoxic metabolite . However, its distinct tumor profile implies divergent activation mechanisms, possibly involving ethyl-specific intermediates .

Regulatory and Toxicological Significance

This compound is listed in the U.S. EPA’s Endocrine Disruptor Screening Program, highlighting its regulatory relevance . Its carcinogenic profile distinguishes it from azoxyethane and nitrosamines, necessitating tailored risk assessments.

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